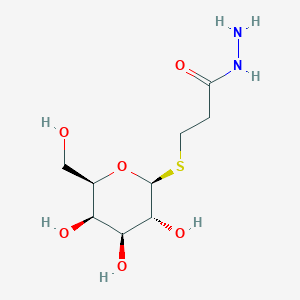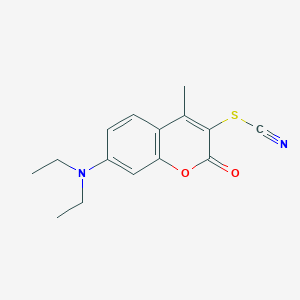
L-Proline, 1-(1-(1-(N-(N-L-valyl-L-histidyl)-L-leucyl)-L-prolyl)-L-prolyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Proline, 1-(1-(1-(N-(N-L-valyl-L-histidyl)-L-leucyl)-L-prolyl)-L-prolyl)-, commonly known as L-Proline-rich peptide (LPP), is a bioactive peptide that has gained significant attention in the field of biomedical research due to its potential therapeutic applications. LPP is a small peptide consisting of 15 amino acids and is known for its ability to modulate various biochemical and physiological processes in the body.
Wirkmechanismus
The mechanism of action of L-Proline, 1-(1-(1-(N-(N-L-valyl-L-histidyl)-L-leucyl)-L-prolyl)-L-prolyl)- is not fully understood. However, it is believed to exert its effects by binding to specific receptors on the cell surface, leading to the activation of intracellular signaling pathways. L-Proline, 1-(1-(1-(N-(N-L-valyl-L-histidyl)-L-leucyl)-L-prolyl)-L-prolyl)- has been shown to modulate the expression of various genes involved in inflammation, cell proliferation, and apoptosis.
Biochemical and Physiological Effects:
L-Proline, 1-(1-(1-(N-(N-L-valyl-L-histidyl)-L-leucyl)-L-prolyl)-L-prolyl)- has been shown to modulate various biochemical and physiological processes in the body. It has been shown to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). L-Proline, 1-(1-(1-(N-(N-L-valyl-L-histidyl)-L-leucyl)-L-prolyl)-L-prolyl)- has also been shown to inhibit the proliferation of cancer cells and induce apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using L-Proline, 1-(1-(1-(N-(N-L-valyl-L-histidyl)-L-leucyl)-L-prolyl)-L-prolyl)- in lab experiments is its small size, which allows for easy synthesis and purification. L-Proline, 1-(1-(1-(N-(N-L-valyl-L-histidyl)-L-leucyl)-L-prolyl)-L-prolyl)- also exhibits high stability and can be stored for extended periods without degradation. However, one of the limitations of using L-Proline, 1-(1-(1-(N-(N-L-valyl-L-histidyl)-L-leucyl)-L-prolyl)-L-prolyl)- is its low solubility, which can make it difficult to work with in certain experimental conditions.
Zukünftige Richtungen
There are several potential future directions for the study of L-Proline, 1-(1-(1-(N-(N-L-valyl-L-histidyl)-L-leucyl)-L-prolyl)-L-prolyl)-. One area of future research is the development of L-Proline, 1-(1-(1-(N-(N-L-valyl-L-histidyl)-L-leucyl)-L-prolyl)-L-prolyl)--based therapeutics for the treatment of various disease conditions. Another area of future research is the elucidation of the mechanism of action of L-Proline, 1-(1-(1-(N-(N-L-valyl-L-histidyl)-L-leucyl)-L-prolyl)-L-prolyl)- and its receptor interactions. Additionally, further studies are needed to determine the optimal dosage and administration of L-Proline, 1-(1-(1-(N-(N-L-valyl-L-histidyl)-L-leucyl)-L-prolyl)-L-prolyl)- for therapeutic use.
In conclusion, L-Proline, 1-(1-(1-(N-(N-L-valyl-L-histidyl)-L-leucyl)-L-prolyl)-L-prolyl)-, or L-Proline, 1-(1-(1-(N-(N-L-valyl-L-histidyl)-L-leucyl)-L-prolyl)-L-prolyl)-, is a bioactive peptide that has shown potential therapeutic applications in various disease conditions. Its small size and stability make it an attractive candidate for further research and development. Further studies are needed to fully understand its mechanism of action and potential therapeutic benefits.
Synthesemethoden
L-Proline, 1-(1-(1-(N-(N-L-valyl-L-histidyl)-L-leucyl)-L-prolyl)-L-prolyl)- can be synthesized through solid-phase peptide synthesis (SPPS) using Fmoc chemistry. The synthesis of L-Proline, 1-(1-(1-(N-(N-L-valyl-L-histidyl)-L-leucyl)-L-prolyl)-L-prolyl)- involves the stepwise addition of protected amino acids onto a solid support resin. The peptide chain is elongated by selectively removing the Fmoc protecting group and coupling the next amino acid. The final product is then cleaved from the resin and purified using HPLC.
Wissenschaftliche Forschungsanwendungen
L-Proline, 1-(1-(1-(N-(N-L-valyl-L-histidyl)-L-leucyl)-L-prolyl)-L-prolyl)- has been extensively studied for its potential therapeutic applications in various disease conditions. It has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects. L-Proline, 1-(1-(1-(N-(N-L-valyl-L-histidyl)-L-leucyl)-L-prolyl)-L-prolyl)- has also been studied for its wound healing properties and as a potential treatment for osteoporosis.
Eigenschaften
CAS-Nummer |
121322-14-3 |
|---|---|
Molekularformel |
C32H50N8O7 |
Molekulargewicht |
658.8 g/mol |
IUPAC-Name |
(2S)-1-[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C32H50N8O7/c1-18(2)14-22(37-27(41)21(15-20-16-34-17-35-20)36-28(42)26(33)19(3)4)29(43)38-11-5-8-23(38)30(44)39-12-6-9-24(39)31(45)40-13-7-10-25(40)32(46)47/h16-19,21-26H,5-15,33H2,1-4H3,(H,34,35)(H,36,42)(H,37,41)(H,46,47)/t21-,22-,23-,24-,25-,26-/m0/s1 |
InChI-Schlüssel |
VRBRSQUJTJSJCL-FRSCJGFNSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)O)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@H](C(C)C)N |
SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)N3CCCC3C(=O)O)NC(=O)C(CC4=CN=CN4)NC(=O)C(C(C)C)N |
Kanonische SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)N3CCCC3C(=O)O)NC(=O)C(CC4=CN=CN4)NC(=O)C(C(C)C)N |
Andere CAS-Nummern |
121322-14-3 |
Sequenz |
VHLPPP |
Synonyme |
L-Proline, 1-(1-(1-(N-(N-L-valyl-L-histidyl)-L-leucyl)-L-prolyl)-L-pro lyl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(3R,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-3-carbaldehyde](/img/structure/B39744.png)











